2,3-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid

Übersicht

Beschreibung

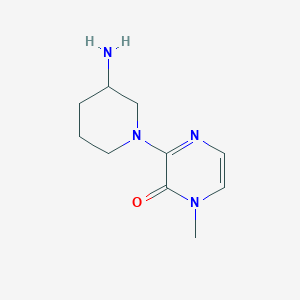

2,3-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid, also known as 2,3-DFMA, is a fluorinated carboxylic acid compound used extensively in scientific research. It is a white powder that is insoluble in water and soluble in organic solvents. 2,3-DFMA has been found to have a wide range of applications in both biochemical and physiological research, and is used in a variety of laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Aggregation-Induced Emission Nanofiber as a Dual Sensor

A study by Xue et al. (2017) demonstrated the synthesis of compounds exhibiting aggregation-induced emission properties. These compounds form gels and exhibit fluorescence enhancement, enabling them to act as effective dual sensors for aromatic amine and volatile acid vapors. The study highlights the potential application in developing sensitive and selective chemical sensors.

Radical Reactions for Organic Compound Synthesis

The research by Kondratov et al. (2015) explored radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers. This methodology was applied in the synthesis of 3,3-difluoro-GABA, showcasing the utility of fluorinated compounds in synthesizing biologically relevant molecules.

Synthesis and Electronic Properties of Tetrafluoropentacene

Chien et al. (2013) focused on the synthesis of 1,2,3,4-tetrafluoropentacene, analyzing its stability and charge transport properties in OFET devices. This study, detailed in their publication, opens avenues for the application of fluorinated aromatic compounds in electronic and optoelectronic devices.

New Calcium Indicators and Buffers

Tsien's work in 1980 introduced a new family of high-affinity buffers and optical indicators for Ca2+ with high selectivity against magnesium and protons. These compounds, derivatives of BAPTA, offer improved performance over traditional chelators like EGTA for biological applications, as detailed in the study.

Intramolecular Cyclization of Nitroalkanes

Nakamura et al. (2007) investigated the cyclization reaction of methyl 3-aryl-2-nitropropionates to produce 4H-1,2-benzoxazines. This reaction, favored by electron-withdrawing groups, represents an innovative approach to functionalizing aromatic rings, as described in their publication.

Eigenschaften

IUPAC Name |

2-(2,3-difluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCQKFNSXQYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C(=CC=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Difluorophenyl)-3-methylbutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)

![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)